molecular formula C21H16FN3O2S B2521828 N-(4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1206985-59-2

N-(4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B2521828
CAS No.: 1206985-59-2
M. Wt: 393.44
InChI Key: CABZQOAVRBHNAC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core, substituted with a 4-methylphenyl group at position 7 and an acetamide-linked 4-fluorophenyl group at position 2. This scaffold is of interest due to its structural similarity to kinase inhibitors and antiparasitic agents.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-13-2-4-14(5-3-13)17-11-28-20-19(17)23-12-25(21(20)27)10-18(26)24-16-8-6-15(22)7-9-16/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABZQOAVRBHNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C29H27FN4O2
Molecular Weight: 482.5 g/mol
CAS Number: 1189698-74-5

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of halogenated phenyl groups may enhance its pharmacological profile compared to non-halogenated analogs.

Research indicates that compounds with a thieno[3,2-d]pyrimidine structure often exhibit kinase inhibitory activity. For instance, similar compounds have been shown to target various kinases involved in cancer signaling pathways. The specific mechanism of action for this compound may involve:

  • Inhibition of Tyrosine Kinases: This class of enzymes plays a crucial role in the regulation of cell division and survival.
  • Impact on Phosphatidylinositol 3-Kinase (PI3K) Pathway: Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

Several studies have investigated the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For example:

  • In vitro studies demonstrated that related compounds inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells.
  • In vivo studies using xenograft models showed significant tumor growth suppression when treated with thieno[3,2-d]pyrimidine derivatives.

Table 1 summarizes findings from selected studies on similar compounds:

Compound NameCancer TypeIC50 (µM)Mechanism
Compound ABreast5.0PI3K inhibition
Compound BLung10.0Tyrosine kinase inhibition
This compoundVariousTBDTBD

Antimicrobial Activity

Emerging research suggests that thieno[3,2-d]pyrimidine derivatives may also possess antimicrobial properties. A study highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria.

Case Studies

  • Case Study on Anticancer Efficacy:
    In a recent clinical trial (NCT03743350), a related compound targeting the HER family of receptors demonstrated promising results in patients with non-small cell lung cancer (NSCLC). The trial highlighted the importance of targeting specific kinases to inhibit tumor growth effectively.
  • Antimicrobial Activity Assessment:
    A study published in Chemistry of Natural Compounds evaluated the antimicrobial activity of several thieno[3,2-d]pyrimidine derivatives against common pathogens. The results indicated that certain modifications to the core structure significantly enhanced antimicrobial potency.

Comparison with Similar Compounds

Key Structural Insights :

  • Substituent Effects :
    • Fluorine : Enhances electronegativity and metabolic stability (target compound vs. ).
    • Methoxy/Trifluoromethoxy : Increase lipophilicity and steric bulk ( ).
    • Chlorine : May improve target affinity via halogen bonding ( ).

Research Findings and Gaps

  • Structure-Activity Relationships (SAR) :
    • The 4-fluorophenyl group in the target compound may optimize binding to hydrophobic enzyme pockets compared to methoxy or chlorophenyl analogs .
    • Methyl and trifluoromethoxy substituents ( ) could enhance blood-brain barrier penetration but lack experimental validation.
  • Unresolved Questions: No direct evidence links the target compound to specific biological targets (e.g., kinases, parasitic enzymes). Comparative pharmacokinetic data (e.g., solubility, half-life) for analogs are absent in the provided evidence.

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